Home > Products > Screening Compounds P45048 > Yap-tead-IN-1 (tfa)
Yap-tead-IN-1 (tfa) -

Yap-tead-IN-1 (tfa)

Catalog Number: EVT-10960266
CAS Number:
Molecular Formula: C94H148ClN23O21S2
Molecular Weight: 2035.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Yap-tead-IN-1 (tfa) is a potent inhibitor of the interaction between the transcriptional coactivators Yes-associated protein and transcriptional enhancer factor (YAP/TAZ) and their partner transcription factors TEAD1-4. This interaction plays a critical role in the regulation of the Hippo signaling pathway, which is involved in cell growth, differentiation, and organ size control. Dysregulation of this pathway is implicated in various cancers, making Yap-tead-IN-1 a significant compound for cancer research and potential therapeutic applications.

Source and Classification

Yap-tead-IN-1 (tfa) is classified as a small molecule inhibitor specifically targeting the YAP-TEAD protein-protein interaction. It has been developed through structure-based design and medicinal chemistry approaches, focusing on disrupting the binding affinity between YAP/TAZ and TEAD proteins. The compound's synthesis and biological activity have been documented in several studies, highlighting its potential as an anti-cancer agent by inhibiting TEAD-mediated transcriptional activity associated with oncogenesis .

Synthesis Analysis

Methods

The synthesis of Yap-tead-IN-1 (tfa) involves several key steps:

  1. Fragment-Based Screening: Initial lead compounds were identified using a biased covalent fragment library based on flufenamic acid templates. This library was screened against the TEAD protein to identify fragments that could form covalent bonds with cysteine residues in the TEAD binding pocket .
  2. Structure-Based Design: Following initial screenings, structure-based design techniques were employed to optimize lead compounds into more potent inhibitors. This involved analyzing crystal structures of TEAD to identify optimal binding sites and modifying chemical scaffolds accordingly .
  3. Covalent Modification: The final compound was designed to covalently bind to specific cysteine residues within the TEAD protein, enhancing its inhibitory efficacy against YAP-TEAD interactions .

Technical Details

The synthesis process requires advanced techniques such as mass spectrometry for screening and validation of protein-ligand interactions, alongside high-resolution X-ray crystallography to confirm binding modes and optimize structural features for improved potency .

Molecular Structure Analysis

Structure

Yap-tead-IN-1 (tfa) is characterized by a specific molecular architecture that allows it to effectively inhibit YAP-TEAD interactions. The compound features a 17-mer peptide structure that exhibits high binding affinity for TEAD proteins, with a dissociation constant (Kd) of 15 nM for TEAD1 compared to 40 nM for YAP .

Data

The structural analysis reveals that Yap-tead-IN-1 occupies critical hydrophobic pockets within the TEAD protein, facilitating strong interactions that disrupt YAP binding. Detailed structural data can be obtained from crystallographic studies that illustrate the precise positioning of the compound within the protein interface .

Chemical Reactions Analysis

Yap-tead-IN-1 (tfa) engages in specific chemical reactions primarily characterized by covalent bond formation with cysteine residues in TEAD proteins. This reaction is crucial for its mechanism of action, leading to irreversible inhibition of the YAP-TEAD complex.

Technical Details

The primary reaction involves nucleophilic attack by the thiol group of cysteine on an electrophilic center within Yap-tead-IN-1, resulting in stable covalent modification. Subsequent analyses using mass spectrometry confirm successful labeling of target residues .

Mechanism of Action

Yap-tead-IN-1 (tfa) operates by inhibiting the transcriptional activity mediated by YAP/TAZ through disruption of their interaction with TEAD proteins. This inhibition leads to reduced expression of target genes involved in cell proliferation and survival.

Process

The mechanism involves:

  1. Covalent Binding: The compound binds irreversibly to cysteine residues in TEAD, preventing YAP/TAZ from associating with TEAD.
  2. Transcriptional Suppression: By inhibiting this interaction, Yap-tead-IN-1 effectively reduces transcriptional output associated with oncogenic processes .

Data

Experimental data indicate that treatment with Yap-tead-IN-1 results in decreased cell viability in various cancer cell lines, demonstrating its potential as a therapeutic agent against tumors driven by aberrant YAP/TAZ signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2100 Da.
  • Solubility: Soluble in DMSO and other organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Highly reactive towards thiol groups due to its electrophilic nature, enabling covalent interactions with target proteins.

Relevant analytical techniques such as NMR spectroscopy and HPLC are employed to assess purity and structural integrity throughout synthesis .

Applications

Yap-tead-IN-1 (tfa) has significant scientific applications primarily in cancer research:

  1. Target Validation: Serves as a tool for validating the role of YAP/TAZ-TEAD interactions in cancer biology.
  2. Therapeutic Development: Potential candidate for developing novel therapeutics aimed at cancers characterized by dysregulated Hippo signaling pathways.
  3. Biological Studies: Useful in studies investigating the mechanistic pathways involving YAP/TAZ and their contributions to tumorigenesis.

Properties

Product Name

Yap-tead-IN-1 (tfa)

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane

Molecular Formula

C94H148ClN23O21S2

Molecular Weight

2035.9 g/mol

InChI

InChI=1S/C93H144ClN23O21S2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;/m0./s1

InChI Key

NRFGLOIPRVOFKG-WSOWYRKTSA-N

Canonical SMILES

C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Isomeric SMILES

C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.